The compound 2-[(1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(4,4,5,5,6,6,7,7,8,8,8-undecadeuterio-2-methyloctan-2-yl)phenol, commonly referred to as CP-55,940, is a synthetic cannabinoid with significant pharmacological interest. It is classified as a non-selective agonist of the cannabinoid receptors, primarily targeting the CB1 and CB2 receptors in the endocannabinoid system. This compound is structurally derived from 2-(3-hydroxycyclohexyl)phenol and has been studied for its potential therapeutic applications in various medical conditions.
CP-55,940 was first synthesized in the 1970s by researchers at Pfizer as part of a program to develop new analgesics. The compound is listed under several databases including PubChem and ChEMBL, with a CAS Registry Number of 83002-04-4. Its molecular formula is C24H40O3 with a molecular weight of approximately 376.58 g/mol .
CP-55,940 falls under the category of synthetic cannabinoids, which are compounds designed to mimic the effects of tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. These substances are often used in research settings to explore their effects on pain management and other therapeutic areas.
The synthesis of CP-55,940 involves multi-step organic reactions starting from simple precursors. The key steps typically include:
The detailed synthesis pathway may involve the use of protecting groups to ensure selectivity during hydroxylation and substitution reactions. High-performance liquid chromatography (HPLC) is often employed for purification and analysis of the final product to ensure high purity levels suitable for biological testing .
CP-55,940 exhibits various chemical reactions typical of phenolic compounds and synthetic cannabinoids:
The binding affinity and efficacy at cannabinoid receptors can be quantitatively assessed using radiolabeled ligand binding assays and functional assays measuring downstream signaling pathways .
CP-55,940 operates primarily through:
Research indicates that CP-55,940 has shown efficacy in reducing pain responses in animal models of neuropathic pain and inflammation .
Relevant analyses include thermal stability assessments and solubility tests to determine optimal storage conditions .
CP-55,940 has been extensively studied for its potential applications in:
CAS No.: 127414-85-1
CAS No.: 50372-80-0
CAS No.:
CAS No.: 136033-39-1